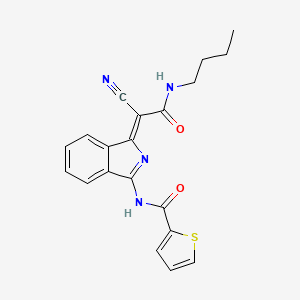

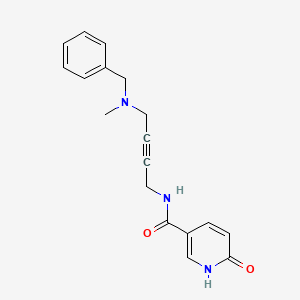

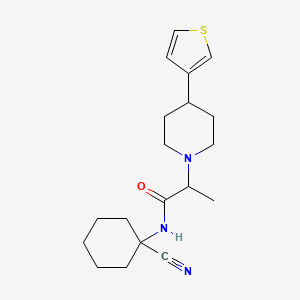

(Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Scientific Research Applications

Heterocyclic Synthesis and Antibiotic Properties

Research demonstrates the utility of thiophene-2-carboxamide derivatives in the synthesis of new heterocyclic compounds with potential antibiotic and antibacterial properties. For instance, Ahmed (2007) explored the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives, leading to the creation of compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This work underscores the relevance of such compounds in the development of new antibiotic drugs (Ahmed, 2007).

Antimicrobial Evaluation and Docking Studies

Further expanding on the biological applications, Talupur et al. (2021) detailed the synthesis and characterization of tetrazol-thiophene-2-carboxamides, which were evaluated for their antimicrobial properties. These compounds underwent extensive docking studies to assess their efficacy, indicating the compound's potential in antimicrobial drug development (Talupur, Satheesh, & Chandrasekhar, 2021).

Labeling Techniques for Pharmaceutical Studies

Labeling techniques involving thiophene-2-carboxamide derivatives have also been explored for their application in pharmaceutical research. Saemian et al. (2012) developed a convenient method for the 14C-labeling of N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide, demonstrating the utility of these compounds in pharmacokinetic and drug metabolism studies (Saemian, Shirvani, & Javaheri, 2012).

Immunomodulatory Applications

The exploration of thiophene-2-carboxamide derivatives extends into immunology, where novel immunosuppressive compounds have been synthesized and evaluated for their efficacy. Axton et al. (1992) synthesized phenylheteroarylbutenamides displaying significant activity towards inhibiting T-lymphocyte proliferation, highlighting the compound's potential in the treatment of autoimmune diseases (Axton et al., 1992).

Future Directions

properties

IUPAC Name |

N-[(3Z)-3-[2-(butylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-2-3-10-22-19(25)15(12-21)17-13-7-4-5-8-14(13)18(23-17)24-20(26)16-9-6-11-27-16/h4-9,11H,2-3,10H2,1H3,(H,22,25)(H,23,24,26)/b17-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYFZNRSIAUBAD-ICFOKQHNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CS3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

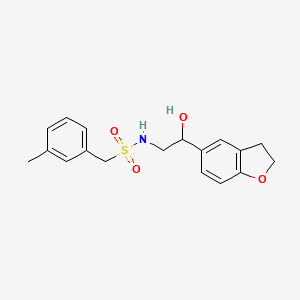

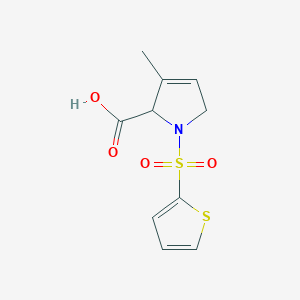

![4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide](/img/structure/B2591933.png)

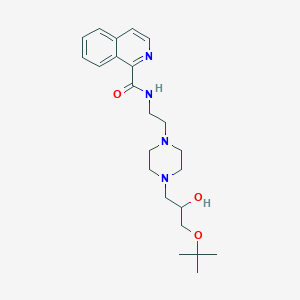

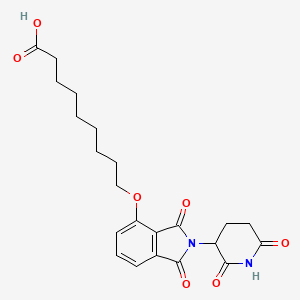

![N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2591937.png)

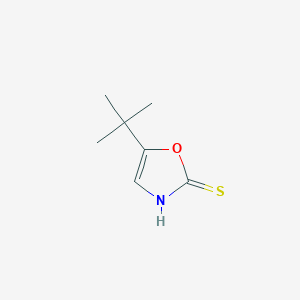

![1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2591947.png)

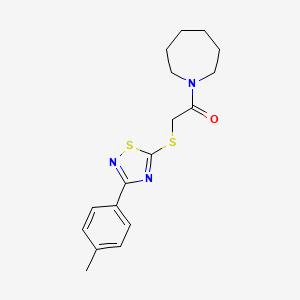

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylthio)benzamide](/img/structure/B2591954.png)